2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid typically involves the reaction of isopropylamine with a suitable pyrazole derivative under controlled conditions. One common method involves the condensation of isopropylamine with a pyrazole carboxylic acid derivative in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)-3-(1h-pyrazol-1-yl)propanoic acid
- 2-(Isopropylamino)-3-(4-methyl-1h-pyrazol-1-yl)propanoic acid
- 2-(Isopropylamino)-3-(5-methyl-1h-pyrazol-1-yl)propanoic acid
Uniqueness
2-(Isopropylamino)-2-methyl-3-(1h-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylamino group and the methyl group on the pyrazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H17N3O2 |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-2-(propan-2-ylamino)-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-8(2)12-10(3,9(14)15)7-13-6-4-5-11-13/h4-6,8,12H,7H2,1-3H3,(H,14,15) |
InChI Key |
AKRYEOREDFPLPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CN1C=CC=N1)C(=O)O |
Origin of Product |
United States |
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